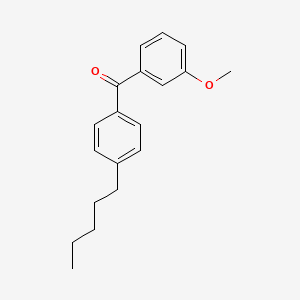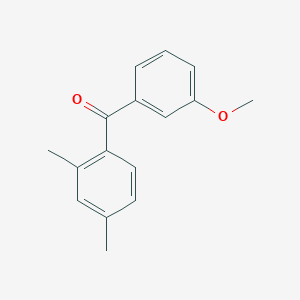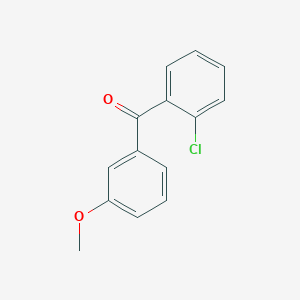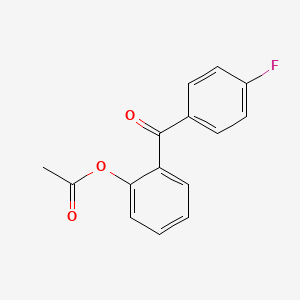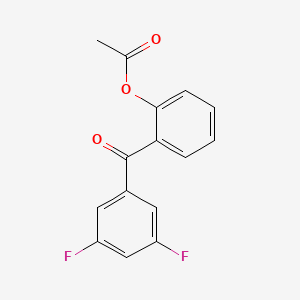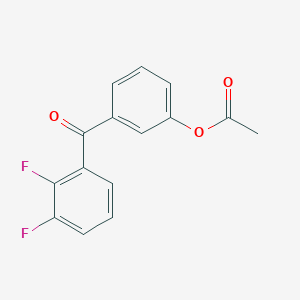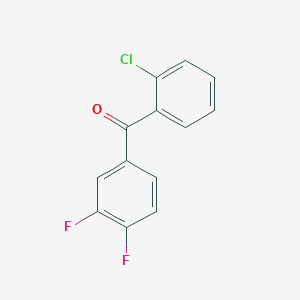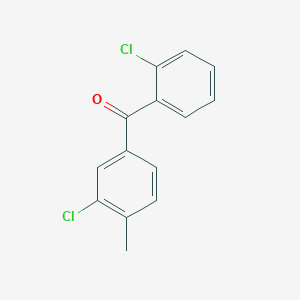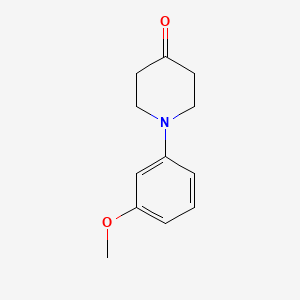
1-(3-Methoxyphenyl)piperidin-4-one
説明
1-(3-Methoxyphenyl)piperidin-4-one is a chemical compound with the CAS Number: 158553-32-3 . It has a molecular weight of 205.26 and its IUPAC name is 1-(3-methoxyphenyl)-4-piperidinone .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, including this compound, often involves a Mannich reaction . This process includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate . Methylation followed by oximation with hydroxylamine hydrochloride furnishes a key scaffold .Molecular Structure Analysis
The molecular formula of this compound is C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c1-15-12-4-2-3-10 (9-12)13-7-5-11 (14)6-8-13/h2-4,9H,5-8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.126g/cm3 . It has a boiling point of 369.4ºC at 760 mmHg . The physical form of this compound is solid .科学的研究の応用
Chemical Structure and Conformation
1-(3-Methoxyphenyl)piperidin-4-one derivatives demonstrate interesting conformational properties. For instance, N-acyl derivatives prefer to exist in a distorted boat conformation, a finding that is crucial for understanding their chemical behavior and potential reactivity in various environments. Such insights are valuable for researchers focusing on the synthesis and application of these compounds in medicinal chemistry (Mohanraj & Ponnuswamy, 2017).
Biological Activity and Antibacterial Properties
These compounds exhibit notable biological activities. For example, certain derivatives have been found to possess antibacterial properties against specific strains like pseudomonas sp. and salmonella sp. Additionally, antioxidant activities have been determined through various assays, providing a foundation for their potential therapeutic applications (Mohanraj & Ponnuswamy, 2017). Moreover, the ability of specific derivatives to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells highlights their potential in addressing antibiotic resistance, a major challenge in the field of infectious diseases (Kim et al., 2011).
Antioxidant and Antimicrobial Potential
The synthesis of novel oxime esters based on this compound and their evaluation for antioxidant and antimicrobial activities further expands the scope of these compounds in therapeutic applications. Certain synthesized analogues have demonstrated promising antioxidant and antimicrobial activities, indicative of their potential utility in developing new therapeutic agents (Harini et al., 2014).
DNA Binding Studies
Some derivatives have been investigated for their ability to bind with DNA, a property that can be pivotal for understanding their role in genetic expression and potential applications in gene therapy or as anticancer agents. The binding affinity of these compounds with DNA, as indicated by the binding constants, opens new avenues for their application in molecular biology and pharmacology (Mohanraj & Ponnuswamy, 2018).
Safety and Hazards
将来の方向性
While specific future directions for 1-(3-Methoxyphenyl)piperidin-4-one are not available, research into piperidin-4-ones and their derivatives continues to be a significant area of interest in medicinal chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
作用機序
Target of Action
Piperidin-4-ones, a class of compounds to which 1-(3-methoxyphenyl)piperidin-4-one belongs, have been reported to exhibit various biological activities .
Mode of Action
It is known that piperidin-4-ones interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes at the molecular level for this compound remain to be elucidated.
Biochemical Pathways
Piperidin-4-ones are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidin-4-ones are known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1-(3-Methoxyphenyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound has also been found to interact with DNA, potentially affecting gene expression by altering the transcriptional activity of certain genes. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
1-(3-methoxyphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULBKNNHKLHNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612667 | |
| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158553-32-3 | |
| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




